molecular formula C31H19BrN2O3 B11115178 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(naphthalen-2-yl)-N-phenylbenzamide

2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(naphthalen-2-yl)-N-phenylbenzamide

Cat. No.: B11115178
M. Wt: 547.4 g/mol
InChI Key: GGUQMBLPPJVTKJ-UHFFFAOYSA-N
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Description

2-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2-NAPHTHYL)-N~1~-PHENYLBENZAMIDE is a complex organic compound that features a brominated isoindoline core, naphthyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2-NAPHTHYL)-N~1~-PHENYLBENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom into the isoindoline core.

    Amidation: Formation of the amide bond between the isoindoline and the naphthyl-phenyl moiety.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the brominated isoindoline core.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindoline moiety.

    Substitution: The bromine atom can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while nucleophilic substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might involve interaction with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-naphthyl)-N~1~-phenylbenzamide
  • 2-(5-Fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-naphthyl)-N~1~-phenylbenzamide

Uniqueness

The presence of the bromine atom in 2-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2-NAPHTHYL)-N~1~-PHENYLBENZAMIDE may confer unique reactivity and properties compared to its chloro and fluoro analogs

Properties

Molecular Formula

C31H19BrN2O3

Molecular Weight

547.4 g/mol

IUPAC Name

2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-naphthalen-2-yl-N-phenylbenzamide

InChI

InChI=1S/C31H19BrN2O3/c32-22-15-17-25-27(19-22)31(37)34(29(25)35)28-13-7-6-12-26(28)30(36)33(23-10-2-1-3-11-23)24-16-14-20-8-4-5-9-21(20)18-24/h1-19H

InChI Key

GGUQMBLPPJVTKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4N5C(=O)C6=C(C5=O)C=C(C=C6)Br

Origin of Product

United States

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